[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-
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Overview
Description
4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a heterocyclic compound that combines the structural features of pyridine, triazole, and thiadiazole.
Preparation Methods
The synthesis of 4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE typically involves the fusion of pyridine, triazole, and thiadiazole rings. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyridine derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects . Additionally, it can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is unique due to its combination of pyridine, triazole, and thiadiazole rings, which confer distinct properties compared to other similar compounds. Some similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the pyridine moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have variations in the substituents on the triazole and thiadiazole rings, leading to different biological activities.
Pyridine derivatives: Compounds with only the pyridine ring, which may have different pharmacological profiles.
Properties
Molecular Formula |
C13H8N6S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
3,6-dipyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8N6S/c1-5-14-6-2-9(1)11-16-17-13-19(11)18-12(20-13)10-3-7-15-8-4-10/h1-8H |
InChI Key |
NDTLEWDLMZSGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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